molecular formula C26H27N3O4 B2864164 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea CAS No. 1022326-43-7

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea

Cat. No.: B2864164
CAS No.: 1022326-43-7
M. Wt: 445.519
InChI Key: DNWXCKQTZUJCPO-UHFFFAOYSA-N
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Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a bifunctional aromatic scaffold. The core structure consists of a urea linkage (-NH-C(=O)-NH-) connecting two aryl groups:

  • Aryl Group 1: A 4-substituted phenyl ring bearing a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety at the para position.
  • Aryl Group 2: A 2-methoxyphenyl group.

Modifications to the substituents on the urea-linked aromatic rings significantly influence physicochemical properties and biological activity.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-31-23-7-5-4-6-21(23)29-26(30)28-19-10-8-17(9-11-19)14-22-20-16-25(33-3)24(32-2)15-18(20)12-13-27-22/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWXCKQTZUJCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea typically involves multiple steps. One common method starts with the preparation of the isoquinoline derivative, followed by its reaction with a phenylurea derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Substituent on Urea-Linked Aryl Group Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
2-Methoxyphenyl (Query Compound) C₂₆H₂₇N₃O₄* ~458.5 (estimated)
2-Ethoxyphenyl C₂₇H₂₉N₃O₄ 459.54 1.20±0.1 561.7±50.0 13.89±0.70
3-Chloro-4-methoxyphenyl C₂₆H₂₆ClN₃O₄ 479.96
Prop-2-enyl C₂₂H₂₅N₃O₃ 379.45
Cyclohexyl

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects on Physicochemical Properties

Polarity and Solubility: The 2-ethoxyphenyl analog (C₂₇H₂₉N₃O₄) exhibits reduced polarity compared to the query compound’s 2-methoxyphenyl group due to the longer ethyl chain, enhancing lipophilicity . The 3-chloro-4-methoxyphenyl group introduces electronegative chlorine, increasing molecular weight (479.96 vs.

Thermal Stability :

  • The 2-ethoxyphenyl analog has a predicted boiling point of 561.7±50.0°C, suggesting moderate thermal stability influenced by the ethoxy group’s steric bulk .

Acid-Base Behavior :

  • The pKa of the 2-ethoxyphenyl analog (13.89±0.70) indicates weak basicity, likely due to the electron-donating ethoxy group stabilizing the protonated form .

Reactivity and Functional Group Impact

  • The prop-2-enyl substituent introduces a reactive allyl group (C=C), which may participate in Michael addition or polymerization under specific conditions .
  • The cyclohexyl variant () replaces the aromatic ring with a non-aromatic cyclohexane, drastically altering solubility and conformational flexibility .

Research Findings and Implications

  • Bioactivity Trends : While biological data for the query compound is unavailable, analogs like the 3-chloro-4-methoxyphenyl derivative are hypothesized to exhibit enhanced target engagement due to chlorine’s electronegativity and steric effects .
  • Synthetic Feasibility : The 2-ethoxyphenyl and prop-2-enyl analogs demonstrate the ease of modifying substituents via nucleophilic substitution or alkylation, enabling rapid diversification .
  • Stability Challenges : High predicted boiling points (e.g., 561.7°C for the ethoxy analog) suggest these compounds may require specialized handling during synthesis or formulation .

Biological Activity

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea (CAS No. 1022326-43-7) is a compound of interest due to its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

The molecular formula of the compound is C26H27N3O4, with a molar mass of 445.51 g/mol. It possesses a complex structure that includes a dihydroisoquinoline moiety, which is known for various pharmacological effects.

PropertyValue
Molecular FormulaC26H27N3O4
Molar Mass445.51 g/mol
CAS Number1022326-43-7

The compound exhibits its biological activity primarily through inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that has been implicated in immune evasion by tumors. In vitro studies have shown that it can effectively inhibit IDO with an IC50 value in the low micromolar range .

Target Enzymes

  • Indoleamine 2,3-dioxygenase (IDO) : Plays a crucial role in immune regulation and tumor progression.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity by modulating immune responses and inhibiting tumor growth. The compound's ability to inhibit IDO suggests it may enhance T-cell responses against tumors .

Neuroprotective Effects

The structural components of this compound suggest potential neuroprotective properties. Compounds with similar isoquinoline structures have been shown to influence neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data indicate that it has moderate clearance rates and extensive tissue distribution, with promising oral bioavailability metrics. For instance:

  • Absorption : Rapid absorption post-administration.
  • Half-life : Approximately 11.2 hours.

These parameters support further exploration into its therapeutic applications.

Case Studies

A study involving the synthesis and evaluation of phenyl urea derivatives highlighted that modifications to the dihydroisoquinoline structure can significantly affect biological activity. The results indicated that para-substituted derivatives exhibited enhanced IDO inhibitory activity compared to their unsubstituted counterparts .

Q & A

Q. How should environmental impact assessments be conducted for this compound?

  • Guidelines :
  • OECD 301F biodegradability testing to evaluate persistence in aquatic systems .
  • Ecotoxicity assays (Daphnia magna LC50) due to structural analogs showing moderate toxicity (LC50 ~10 mg/L) .
  • Risk Mitigation : Implement green chemistry principles (e.g., catalytic instead of stoichiometric reagents) during synthesis .

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